3,5-Dihydroxyphenylglyoxylic acid
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Overview
Description
3,5-dihydroxyphenylglyoxylic acid is a 2-oxo monocarboxylic acid that is glyoxylic acid in which the aldehyde hydrogen is substituted by a 3,5-dihydroxyphenyl group. It is a 2-oxo monocarboxylic acid and a member of resorcinols. It derives from a glyoxylic acid.
Scientific Research Applications
Role in Vancomycin Biosynthesis
3,5-Dihydroxyphenylglycine, derived from malonyl-CoA, plays a crucial role in the biosynthesis of the glycopeptide antibiotic vancomycin. DpgC, an enzyme in this pathway, catalyzes the conversion of 3,5-dihydroxyphenylacetyl-CoA (DPA-CoA) to 3,5-dihydroxyphenylglyoxylic acid (DPGx), a penultimate intermediate. This conversion is notable for being metal-free and cofactor-free, involving oxygen transfer processes (Tseng, Vaillancourt, Bruner, & Walsh, 2004).
Involvement in Antibiotic Production
The production of balhimycin, another vancomycin-type antibiotic, involves 3,5-dihydroxyphenylglyoxylic acid. It is synthesized from malonyl-CoA through a polyketide synthase (PKS) mediated pathway. This compound plays a key role in the formation of the unusual amino acid (S)-3,5-dihydroxyphenylglycine, a critical component of balhimycin (Pfeifer, Nicholson, Ries, Recktenwald, Schefer, Shawky, Schröder, Wohlleben, & Pelzer, 2001).
Analytical Chemistry Applications
3,5-Dihydroxyphenylglyoxylic acid is also relevant in the field of analytical chemistry. It appears as a component in various methodologies for analyzing neurotransmitter metabolites, such as vanillylmandelic acid and homovanillic acid, in biological fluids like urine and cerebrospinal fluid (Joseph, Kadam, & Risby, 1981).
Structural and Spectroscopic Studies
The compound has been studied for its structural and spectroscopic properties, contributing to the understanding of chemical interactions and molecular structures. For instance, studies involving derivatives of 3,5-dihydroxyphenylglyoxylic acid, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, provide insights into molecular interactions and properties (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).
properties
Product Name |
3,5-Dihydroxyphenylglyoxylic acid |
---|---|
Molecular Formula |
C8H6O5 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
2-(3,5-dihydroxyphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H6O5/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,9-10H,(H,12,13) |
InChI Key |
IXVSXZQERGYQTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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